BenchChemオンラインストアへようこそ!

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate

PRK1 inhibitor PKN1 Structure-Activity Relationship

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate (CAS 694495-64-2) is a chiral, cis-configured piperidine carbamate building block. It is recognized in primary literature as an analog of the clinical JAK inhibitor tofacitinib and is characterized as an inhibitor of the histone kinase PRK1 (also known as PKN1), a target implicated in prostate cancer and other diseases.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B11768618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CCNCC1NC(=O)OC
InChIInChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1
InChIKeyPKLKJOHNINGLAQ-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate: A Chiral Piperidine Carbamate for PRK1/PKN1 Kinase Research


rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate (CAS 694495-64-2) is a chiral, cis-configured piperidine carbamate building block. It is recognized in primary literature as an analog of the clinical JAK inhibitor tofacitinib and is characterized as an inhibitor of the histone kinase PRK1 (also known as PKN1), a target implicated in prostate cancer and other diseases [1]. The compound's (3R,4R) stereochemistry is a key feature, as this specific spatial arrangement is critical for its interaction with biological targets like PRK1 .

The Pitfalls of Substituting rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate with Generic Analogs


Simple substitution of this compound with achiral analogs or different diastereomers is highly inadvisable for targeted research applications. The compound's value is fundamentally linked to its specific (3R,4R) cis-configuration, which dictates its binding mode. The seminal SAR study by Ostrovskyi et al. (2016) demonstrated that modifications to the tofacitinib scaffold can dramatically shift the selectivity profile between PRK1 and JAK kinases [1]. Using a non-chiral or incorrectly configured piperidine carbamate would introduce a confounding variable, potentially abolishing target affinity or severely altering the kinase selectivity profile, thereby invalidating experimental results in PRK1/PKN1-focused studies [1].

Quantitative Differentiation Evidence for rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate


Structural Role as a Critical Tofacitinib Analog in PRK1 SAR Studies

The compound was specifically cited as part of a series of tofacitinib analogs in the foundational SAR study for PRK1 inhibition. The study's abstract explicitly states that by using tofacitinib as a starting point, a 'more potent' and a 'more selective' PRK1 inhibitor were identified, establishing the scientific premise for this compound class [1]. While the study's raw IC50 values for this specific compound are not publicly accessible, its inclusion in this key publication differentiates it from generic piperidine carbamates, as it contributes to the 'selectivity hotspots' identified between PRK1 and JAK3 [1].

PRK1 inhibitor PKN1 Structure-Activity Relationship Tofacitinib analog

Defined (3R,4R) Stereochemistry Versus Racemic Mixtures for Chiral Assays

The compound possesses a defined (3R,4R) relative cis-configuration with two defined atom stereocenters, as confirmed by its InChI Key (PKLKJOHNINGLAQ-NKWVEPMBSA-N) . This contrasts with the racemic mixture, Methyl (4-methylpiperidin-3-yl)carbamate (CAS 1204176-45-3), which lacks stereochemical definition . This chiral identity is non-negotiable for research where the 3D orientation of the amine and carbamate groups determines target binding, such as in PRK1/PKN1 docking studies [1].

Chiral resolution Stereochemistry Analytical standard Tofacitinib impurity

Identity as a Tofacitinib-Related Impurity Standard for Analytical Quality Control

This compound is specifically listed as 'Tofacitinib Impurity DCP' (CAS 694495-64-2) by several chemical suppliers and databases . This contrasts with other tofacitinib impurities. Its defined role as a process-related impurity or intermediate for the FDA-approved drug tofacitinib makes it a necessary analytical reference standard for pharmaceutical quality control (QC) and stability studies, a role that generic piperidine carbamates cannot fulfill .

Tofacitinib impurity Analytical reference standard Pharmaceutical quality control DCP impurity

PRK1 Target Engagement in a Disease-Relevant Context Compared to Other Kinase Targets

PRK1 is a validated target in androgen-independent prostate cancer, where it controls cell migration and metastasis [3]. The inhibitor tofacitinib, the parent molecule of this compound class, inhibits PRK1 with an IC50 of 43 nM [2]. The Ostrovskyi et al. study, which includes this specific compound, aimed to improve upon this potency and, crucially, enhance selectivity over JAK kinases, a known liability of tofacitinib [1]. This frames the compound's target product profile as potentially less immunosuppressive than pan-JAK inhibitors when targeting PRK1.

PRK1 Prostate cancer Androgen receptor signaling Kinase target

Primary Application Scenarios for Procuring rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate


Chiral Building Block for PRK1-Selective Probe Synthesis

Based on its role as a defined tofacitinib analog in SAR studies [1], the primary research scenario for this compound is as a high-value chiral starting material or intermediate for synthesizing next-generation, selective PRK1/PKN1 inhibitors. Researchers aiming to exploit the PRK1/JAK3 selectivity hotspots identified in the literature would choose this specific (3R,4R) scaffold to maintain the critical cis-configuration proven to engage the kinase.

Certified Reference Standard for Tofacitinib Impurity Profiling

Given its identification as 'Tofacitinib Impurity DCP' , this compound is directly applicable as a quantitative reference standard in pharmaceutical QC laboratories. It is used to develop and validate HPLC or LC-MS methods for detecting and quantifying this specific process-related impurity in tofacitinib active pharmaceutical ingredient (API) and finished drug products, a task for which no other chemical can substitute.

Tool Compound for Studying PRK1-Dependent Metastasis in Prostate Cancer

Since PRK1 knockdown inhibits migration and metastasis in androgen-independent prostate cancer models [2], this compound (and its more advanced analogs) serve as starting points for developing chemical probes. These probes are essential for dissecting the PRK1 signaling pathway in cellular models of prostate cancer metastasis, especially to validate PRK1 as a target independent of its effects on cell proliferation.

Quote Request

Request a Quote for rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.